![molecular formula C13H15BrN2O5 B6126132 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone](/img/structure/B6126132.png)
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone, also known as Br-DMPP, is a synthetic compound that has been the subject of much scientific research due to its potential applications in various fields.
Wirkmechanismus
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone acts as a potent agonist of nAChRs, which are a type of ionotropic receptor found in the brain and other tissues. By binding to and activating these receptors, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone are complex and multifaceted, depending on the dose, route of administration, and target tissue. In general, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been shown to enhance the release of dopamine and other neurotransmitters in the brain, leading to increased locomotor activity, reward-seeking behavior, and cognitive effects. At higher doses, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone can also induce seizures and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone as a research tool is its high potency and selectivity for nAChRs, which allows for precise modulation of these receptors in vitro and in vivo. However, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone also has some limitations, such as its potential toxicity and narrow therapeutic window, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone, including the development of new drugs targeting nAChRs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in treating neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone, as well as its potential long-term effects on brain function and behavior.
Synthesemethoden
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone can be synthesized through a multistep process involving the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with nitromethane, followed by a Henry reaction with nitroethane and piperidine. The resulting compound is then subjected to a reduction reaction to yield 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone.
Wissenschaftliche Forschungsanwendungen
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been used as a research tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. In pharmacology, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been investigated for its potential therapeutic applications in treating nicotine addiction and other neurological disorders. In medicinal chemistry, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been used as a lead compound for the development of new drugs targeting nAChRs.
Eigenschaften
IUPAC Name |
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O5/c1-20-10-6-7(5-8(14)13(10)21-2)12-9(16(18)19)3-4-11(17)15-12/h5-6,9,12H,3-4H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKRIFRARWHSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C(CCC(=O)N2)[N+](=O)[O-])Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.